Paromomycin sulfate
Descripción general
Descripción
Fue introducido inicialmente a principios de la década de 1950 para el tratamiento de la artritis reumatoide y otros trastornos musculoesqueléticos inflamatorios . Aunque su uso en humanos se ha interrumpido en gran medida debido a los efectos secundarios graves, sigue siendo ampliamente utilizado en medicina veterinaria, especialmente para caballos .
Mecanismo De Acción
La fenbutazona ejerce sus efectos uniéndose e inactivando la sintetasa de prostaglandina H y la sintetasa de prostaciclina a través de la desactivación mediada por peróxido (H2O2) . Esto conduce a una producción reducida de prostaglandinas, que son responsables de causar inflamación, dolor y fiebre . Las propiedades antiinflamatorias del compuesto se deben principalmente a su capacidad para inhibir las enzimas ciclooxigenasa (COX), específicamente COX-1 y COX-2 .
Análisis Bioquímico
Biochemical Properties
Paromomycin sulfate is part of the aminoglycoside family of medications and causes microbe death by stopping the creation of bacterial proteins . It has a broad spectrum of activity against Gram-negative, Gram-positive bacteria, and many protozoa . The in vitro and in vivo antibacterial action of paromomycin closely parallels that of neomycin .
Cellular Effects
This compound has been shown to have therapeutic activity against both old world and new world cutaneous leishmaniasis . It is also used to treat intestinal parasitic infections such as cryptosporidiosis and amoebiasis . The most common adverse effects associated with this compound are abdominal cramps, diarrhea, heartburn, nausea, and vomiting .
Molecular Mechanism
This compound inhibits protein synthesis by binding to 16S ribosomal RNA . Bacterial proteins are synthesized by ribosomal RNA complexes which are composed of 2 subunits, a large subunit (50s) and small (30s) subunit, which forms a 70s ribosomal subunit .
Temporal Effects in Laboratory Settings
It is known that this compound is poorly absorbed after oral administration, with almost 100% of the dose being eliminated unchanged in the feces .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, a low dose of 50mg/kg body weight of this compound caused a decrease in OPG count from the 7th day post-treatment and onward .
Metabolic Pathways
It is known that this compound is poorly absorbed from the gastrointestinal tract and most of the dose is eliminated unchanged in the feces .
Transport and Distribution
It is known that this compound is poorly absorbed from the gastrointestinal tract and most of the dose is eliminated unchanged in the feces .
Subcellular Localization
It is known that this compound is poorly absorbed from the gastrointestinal tract and most of the dose is eliminated unchanged in the feces .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La fenbutazona se sintetiza mediante un proceso de varios pasos que implica la condensación de hidracina con acetoacetato de etilo para formar pirazolona, seguida de alquilación con bromuro de butilo y posterior reacción con cloruro de benzoilo .
Métodos de producción industrial: En entornos industriales, la síntesis de fenbutazona implica el uso de fluidos supercríticos para la reducción del tamaño de partícula, lo que mejora la biodisponibilidad del fármaco . La técnica de expansión rápida de soluciones supercríticas (RESS) se emplea comúnmente, donde el soluto se disuelve en un solvente supercrítico y se expande rápidamente a través de una boquilla para formar partículas finas .
Análisis De Reacciones Químicas
Tipos de reacciones: La fenbutazona experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .
Reactivos y condiciones comunes:
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados hidroxilados y alquilados de la fenbutazona .
Aplicaciones Científicas De Investigación
La fenbutazona ha sido ampliamente estudiada por sus aplicaciones en varios campos:
Comparación Con Compuestos Similares
La fenbutazona a menudo se compara con otros AINE, como:
La singularidad de la fenbutazona radica en sus potentes efectos antiinflamatorios, que la hacen particularmente útil en medicina veterinaria a pesar de su potencial de efectos secundarios graves en humanos .
Propiedades
IUPAC Name |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRDOKAZOAKLDU-UDXJMMFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47N5O18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7205-49-4, 7542-37-2 (Parent) | |
Record name | D-Streptamine, O-2,6-diamino-2,6-dideoxy-β-L-idopyranosyl-(1→3)-O-β-D-ribofuranosyl-(1→5)-O-[2-amino-2-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7205-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paromomycin sulfate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paromomycin, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601335979 | |
Record name | Paromomycin, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601335979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
713.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263-89-4, 7205-49-4 | |
Record name | Paromomycin sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paromomycin sulfate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paromomycin, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paromomycin, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601335979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Paromomycin sulphates | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAROMOMYCIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/845NU6GJPS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of paromomycin sulfate?
A1: this compound is an aminoglycoside antibiotic that exerts its effect by binding to the 30S ribosomal subunit of bacteria, interfering with protein synthesis. [] This binding leads to misreading of the genetic code and the production of non-functional proteins, ultimately resulting in bacterial cell death. []
Q2: The research mentions this compound's ability to inhibit neutrophil activity. What are the downstream effects of this inhibition?
A2: this compound has been shown to reduce the secretion of pro-inflammatory cytokines IL-8 and TNF-alpha by neutrophils. [] This inhibition of inflammatory factor release suggests potential therapeutic applications in inflammatory diseases where these cytokines play a significant role. []
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research abstracts do not specify the exact molecular formula and weight of this compound. You can find this information in comprehensive chemical databases like PubChem or ChemSpider.
Q4: Does this compound possess any catalytic properties?
A4: The provided research abstracts do not indicate any intrinsic catalytic properties of this compound. Its primary mode of action relies on binding and interfering with biological targets rather than catalyzing chemical reactions.
Q5: Have computational methods been employed to study this compound and its interactions?
A5: Yes, molecular docking studies have been utilized to investigate the binding of this compound to DNA. [] These simulations provide insights into the potential binding mode and affinity of the drug to its target. []
Q6: Is there any research exploring the structure-activity relationship of this compound and its analogs?
A6: While the provided abstracts don't delve into specific structure-activity relationship studies for this compound, they highlight its structural similarity to neomycin. [] Comparative studies on serum levels and urinary excretion between paromomycin and neomycin suggest differences in their pharmacokinetic profiles, potentially attributed to structural variations. []
Q7: What are the common formulations of this compound, and how do they affect its stability and bioavailability?
A7: this compound has been formulated in various forms, including topical ointments, creams, and more recently, liposomal formulations. [, , ] Encapsulating this compound in liposomes has been shown to enhance its skin permeation and bioavailability for topical treatment of cutaneous leishmaniasis. []
Q8: How is this compound absorbed, distributed, metabolized, and excreted in the body?
A8: Research indicates that orally administered this compound exhibits limited systemic absorption. [, ] Studies in humans have shown that peak serum levels are achieved within 1-2 hours after oral administration, with a relatively short half-life of around 2.6 hours. [, ] Urinary excretion of this compound is low, with less than 1% of the administered dose recovered in urine within 32 hours. [, ] This suggests that a significant portion of the drug is likely excreted unchanged in the feces.
Q9: What is the evidence for the efficacy of this compound in treating leishmaniasis?
A9: Multiple studies highlight the efficacy of this compound, particularly in topical formulations, against cutaneous leishmaniasis. [, , , ] Its efficacy is attributed to its ability to directly target and eliminate the Leishmania parasites within the skin lesions. [, , , ]
Q10: Are there any known mechanisms of resistance to this compound in bacteria or protozoa?
A10: Research indicates that resistance to this compound, particularly in bacteria, can arise from mutations in ribosomal proteins or through enzymatic inactivation of the drug. [] One study specifically mentions a higher frequency of paromomycin resistance in Escherichia coli, Enterococcus faecicum, and Staphylococcus aureus isolates from turkeys treated with this compound for the prevention of blackhead (Histomoniasis). []
Q11: What strategies are being explored to improve the targeted delivery of this compound?
A11: Liposomal formulations have shown promise in enhancing the delivery of this compound to macrophages, which are the primary target cells for Leishmania parasites. [] This targeted delivery approach aims to improve drug efficacy while minimizing potential side effects. []
Q12: What analytical methods are commonly employed for the detection and quantification of this compound?
A12: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as pulsed amperometric detection (PAD) and mass spectrometry (MS), is widely used for analyzing this compound and its impurities. [, ]
Q13: What is known about the environmental fate and potential ecological impact of this compound?
A13: The provided research abstracts do not provide information about the environmental impact and degradation of this compound.
Q14: Are there studies investigating the dissolution and solubility of this compound in different media?
A14: While the provided abstracts do not delve into specific dissolution and solubility studies, one research abstract mentions the optimization of a colorimetric method for determining this compound concentration. [] This optimization likely involved understanding the drug's solubility and behavior in the chosen media to ensure accurate and reliable quantification. []
Q15: What quality control measures are crucial for ensuring the safety and efficacy of this compound formulations?
A15: Quality control measures for this compound formulations likely encompass various aspects, including:
- Raw material testing: Ensuring the purity and identity of this compound starting material. []
- Manufacturing process control: Implementing rigorous controls during formulation and manufacturing to maintain consistent product quality. []
- Finished product testing: Verifying that the final product meets predetermined specifications for potency, purity, and stability. [, ]
Q16: Is there evidence of this compound inducing immune responses or interacting with drug transporters and metabolizing enzymes?
A16: The provided research abstracts do not directly address the immunogenicity, drug transporter interactions, or drug-metabolizing enzyme interactions of this compound.
Q17: What is known about the biocompatibility and biodegradability of this compound?
A17: The provided research abstracts do not specifically address the biocompatibility and biodegradability of this compound.
Q18: What are the main alternatives to this compound for the treatment of the diseases it is commonly used for?
A18: Alternatives to this compound vary depending on the specific disease being treated.
- For cutaneous leishmaniasis, alternatives include:
- Sodium stibogluconate (Pentavalent antimony): A first-line treatment option for various forms of leishmaniasis, but its use can be limited by toxicity and the emergence of resistance. []
- Amphotericin B: A potent antifungal medication also effective against Leishmania parasites, but it can cause significant side effects. []
- For intestinal amoebiasis, alternatives include:
Q19: How has the research on this compound evolved over time?
A19: While the provided abstracts offer a glimpse into the various applications of this compound, they do not provide a comprehensive historical overview of its research evolution.
Q20: Are there any notable cross-disciplinary applications of this compound beyond its traditional uses?
A20: One interesting avenue of research highlighted in the abstracts involves the use of this compound in combination with interleukin-12 (IL-12) for the treatment of cutaneous leishmaniasis. [] This approach combines the direct anti-parasitic activity of this compound with the immunomodulatory properties of IL-12, aiming to enhance treatment efficacy and reduce relapse rates. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.